

troubleshooting low reactivity of 2,3-dichlorobenzotrifluoride

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Compound of Interest

Compound Name: 2,3-DICHLOROBENZOTRIFLUORIDE
Cat. No.: B1294808

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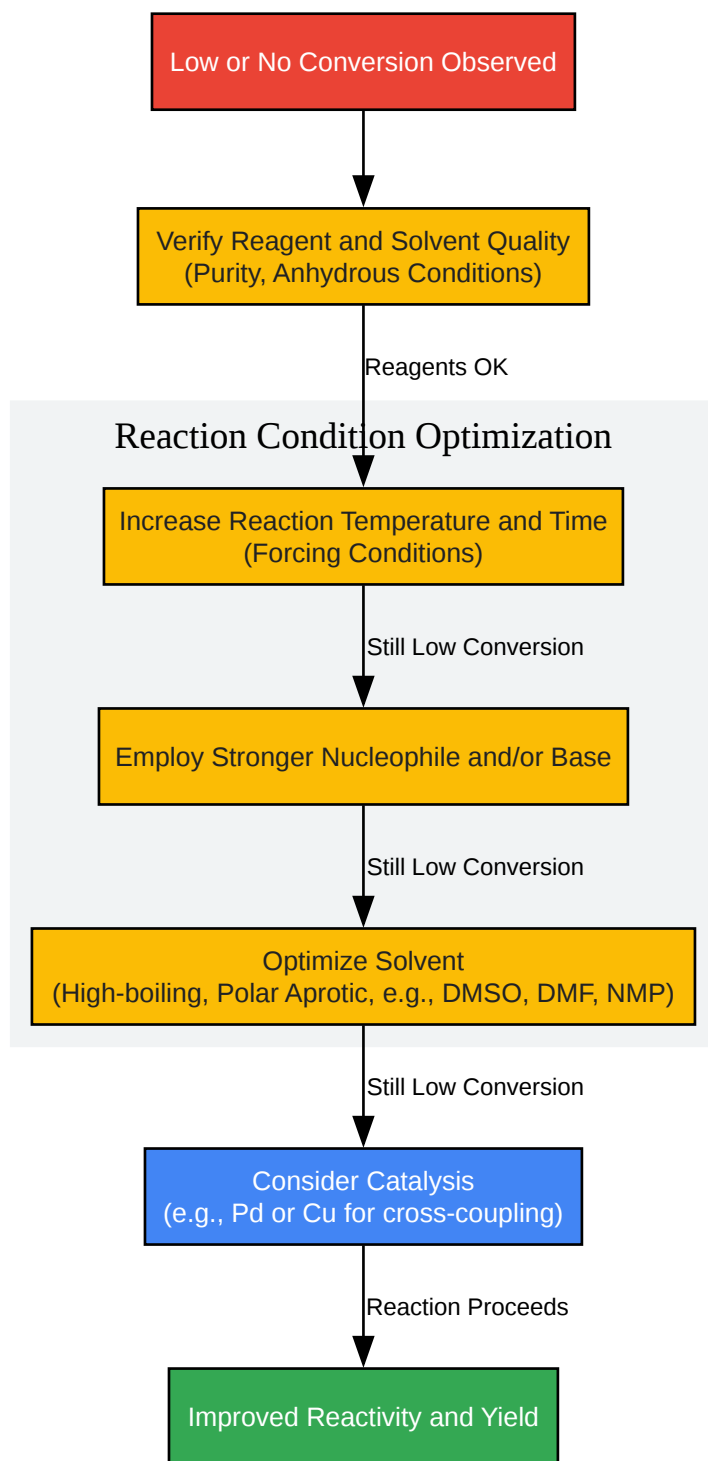
Welcome to the technical support center for **2,3-dichlorobenzotrifluoride**. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during its use in chemical synthesis, with a particular focus on its characteristically low reactivity.

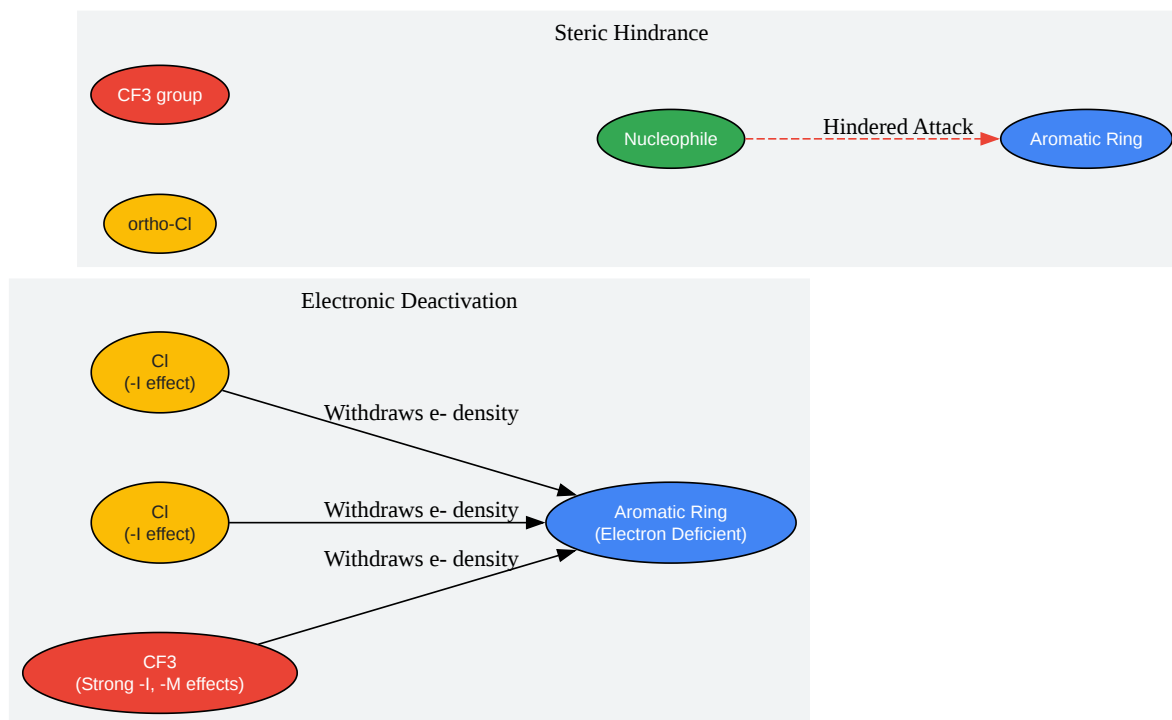
Troubleshooting Low Reactivity of 2,3-Dichlorobenzotrifluoride

The low reactivity of **2,3-dichlorobenzotrifluoride** in nucleophilic aromatic substitution (S_NAr) reactions is a frequent challenge. This is primarily due to a combination of strong electronic deactivation and steric hindrance. The trifluoromethyl group (-CF₃) and the two chlorine atoms are potent electron-withdrawing groups, which significantly reduce the electron density of the aromatic ring, making it less susceptible to nucleophilic attack. Additionally, the presence of substituents at the 2 and 3 positions creates steric congestion around the reaction centers.

This guide provides a systematic approach to troubleshooting and overcoming these reactivity issues.

Troubleshooting Flowchart





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